molecular formula C12H19N3O3 B1446262 tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate CAS No. 1445951-64-3

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

Cat. No. B1446262
M. Wt: 253.3 g/mol
InChI Key: WXSKAYBWLLDOBD-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate (TBH-THP) is a chemical compound that has been studied for its potential applications in the field of drug discovery and development. TBH-THP is a structural analog of the natural product, pyrazole, and has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. TBH-THP has also been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2 (PLA2), and protein kinases. The compound has also been studied in the context of drug delivery, as it is able to form nanoparticles with a variety of drugs, including antibiotics and cancer drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : New synthesis methods have been developed for related compounds, such as halo-substituted pyrazolo[5,1-c][1,2,4]triazines and derivatives of 1,2,4-triazines, which are widely used as biologically active compounds (Ivanov et al., 2017).

  • Reactivity Studies : Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, has been conducted to understand their chemical behavior and potential applications (Mironovich & Shcherbinin, 2014).

  • Structural Modification : Studies on the tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid and related compounds provide insights into structural modifications and their effects (Vorona et al., 2007).

Chemical Properties and Applications

  • Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, closely related to the compound , have been used as building blocks in synthetic organic chemistry. Their reactivity via nucleophilic substitutions and radical reactions has been studied, highlighting their versatility in chemical synthesis (Jasch et al., 2012).

  • DFT Analyses and Characterization : The synthesis, characterization, and computational analyses (DFT) of thieno[2,3-c]pyridine derivatives, similar to the tert-butyl compound, provide insights into their molecular structure and potential chemical applications (Çolak et al., 2021).

  • Reduction and Diazotization Studies : Research on the reduction and diazotization of related compounds, like ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, has significant implications for the synthesis and modification of such compounds, which can be useful in various chemical applications (Mironovich et al., 2017).

properties

IUPAC Name

tert-butyl 3-oxo-1,2,4,5,6,8-hexahydropyrazolo[3,4-c]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-6-4-5-8-9(7-15)13-14-10(8)16/h4-7H2,1-3H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSKAYBWLLDOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
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tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate

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